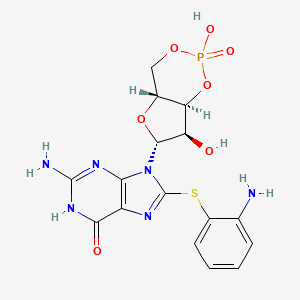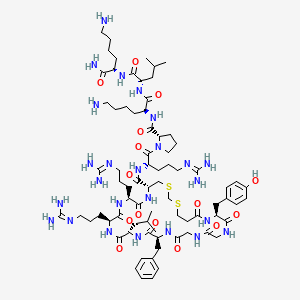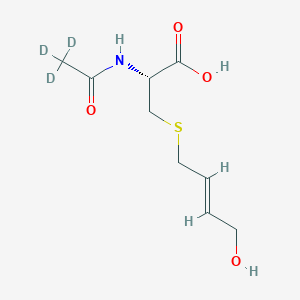
SARS-CoV-2 Mpro-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2 Mpro-IN-5 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-5 involves multiple steps. One common method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide in the presence of azobisisobutyronitrile as a radical initiator in carbon tetrachloride. This is followed by nucleophilic substitution of the bromine atom with azide using sodium azide in an acetone-water mixture .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they typically involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2 Mpro-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like acetone or carbon tetrachloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide results in the formation of azido derivatives .
Applications De Recherche Scientifique
SARS-CoV-2 Mpro-IN-5 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of viral proteases.
Biology: Helps in understanding the replication mechanism of SARS-CoV-2 and other coronaviruses.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of the virus.
Industry: Used in the development of antiviral drugs and diagnostic tools
Mécanisme D'action
SARS-CoV-2 Mpro-IN-5 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the virus from replicating. The compound interacts with key residues in the protease’s active site, such as Cys145, His41, and Glu166, forming a stable complex that blocks the protease’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nirmatrelvir: Another main protease inhibitor used in the antiviral drug Paxlovid.
Boceprevir: A protease inhibitor initially developed for hepatitis C virus but also effective against SARS-CoV-2 Mpro.
Telaprevir: Similar to boceprevir, used for hepatitis C and showing activity against SARS-CoV-2 Mpro
Uniqueness
SARS-CoV-2 Mpro-IN-5 is unique due to its specific binding affinity and inhibitory activity against the main protease of SARS-CoV-2. It has been designed to optimize interactions with the protease’s active site, making it a potent inhibitor with potential therapeutic applications .
Propriétés
Formule moléculaire |
C34H43FN4O7 |
|---|---|
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
ethyl (E,4S)-4-[[(2S)-2-[[(2R)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C34H43FN4O7/c1-5-45-29(40)16-15-26(21-24-17-18-36-30(24)41)37-31(42)27(19-22-9-7-6-8-10-22)38-32(43)28(39-33(44)46-34(2,3)4)20-23-11-13-25(35)14-12-23/h6-16,24,26-28H,5,17-21H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)/b16-15+/t24-,26+,27-,28+/m0/s1 |
Clé InChI |
ULWDROLIWUHWAE-JZHBTDALSA-N |
SMILES isomérique |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)F)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



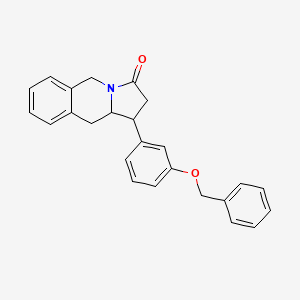


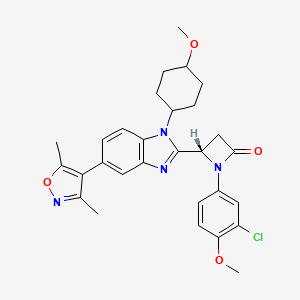
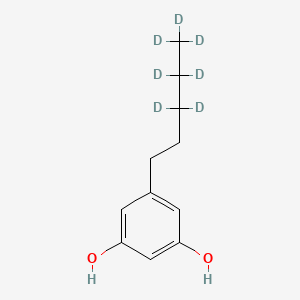
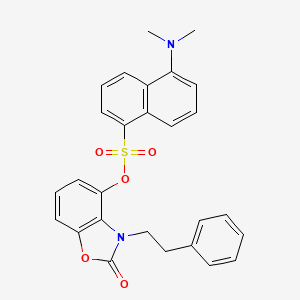
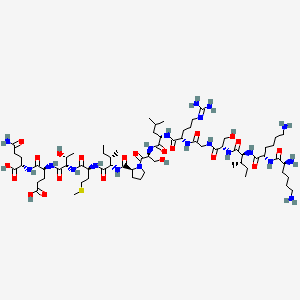
![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
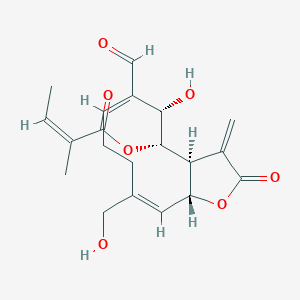
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
